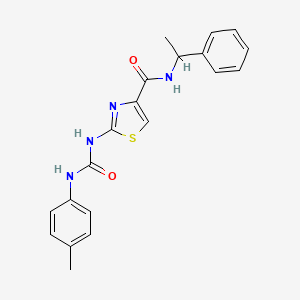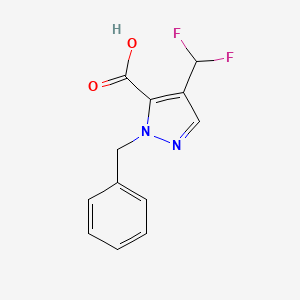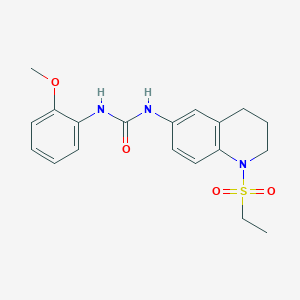![molecular formula C15H17N5O B2374892 6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1070807-26-9](/img/structure/B2374892.png)
6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The electronic structure of similar [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one derivatives was obtained with the Density Functional Theory at the B3LYP/6-31g(d,p) level with full geometry optimization . A statistically significant relationship was found between the variation of the inhibitory capacity and the variation of the values of four local atomic reactivity indices belonging to a common molecular skeleton .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, when 6-benzoyl-6,7-dihydro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-7-carbonitrile and 6-benzoyl-6,7-dihydro-5-methyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-7-carbonitrile were treated with an acid, the ring fission of the pyrimidine ring proceeded to give the triazole derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural characterization of pyrimidine derivatives have been extensively studied. A novel derivative of pyrimidine, characterized by X-ray single crystal diffraction and various spectroscopic techniques, showed potential antibacterial activity against common microbial strains, demonstrating the significance of structural analysis in understanding the biological activity (Lahmidi et al., 2019). Moreover, the synthesis of triazolo[4,3-a]pyrimidines through the reduction of 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]-pyrimidin-3(2H)-ones highlights the versatile methodologies for constructing pyrimidine frameworks (Lashmanova et al., 2019).
Biological Activities
The antimicrobial and anticancer properties of pyrimidine derivatives have been a focal point of scientific research:
Antimicrobial Activity: Pyrimidine derivatives have been reported to exhibit significant antimicrobial activity. For instance, the synthesis of novel thiophene-based heterocycles demonstrated potent antimicrobial effects against various pathogens, with some compounds showing higher activity than standard drugs against specific fungal strains (Mabkhot et al., 2016). Additionally, new thieno and furopyrimidine derivatives displayed antimicrobial efficacy, underscoring the potential of pyrimidine scaffolds in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Anticancer Activity: Pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, showing that some compounds possess significant cytotoxic activity against cancer cell lines, suggesting a promising avenue for cancer therapy development (Rahmouni et al., 2016). Moreover, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed anticancer activities, with specific compounds exhibiting potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential therapeutic applications of these compounds in cancer treatment (Abdellatif et al., 2014).
Wirkmechanismus
While the specific mechanism of action for “6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is not available, similar [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one derivatives have shown inhibitory capacity against the Chikungunya virus (CHIKV) . The results strongly suggest that these compounds interact with a single site belonging to the CHIKV that is related to the control of the viral replication machine .
Eigenschaften
IUPAC Name |
6-[(2,5-dimethylphenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-4-20-14-13(17-18-20)15(21)19(9-16-14)8-12-7-10(2)5-6-11(12)3/h5-7,9H,4,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGLMIMQZDNWDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=C(C=CC(=C3)C)C)N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2374809.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)
![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)

![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)
![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2374815.png)


![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide](/img/structure/B2374819.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)

![4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2374830.png)
![2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2374831.png)
